

Using sodium anthranilate for the preparation of benzisoxazolones.

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Compound of Interest

Compound Name: Sodium anthranilate

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The Synthesis of Benzisoxazolones: A Practical Guide

Application Notes and Protocols for Researchers in Drug Discovery and Development

The benzisoxazolone scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. While various synthetic routes to this valuable heterocyclic system exist, this document details a practical and efficient method for the preparation of 2,1-benzisoxazolones, key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and antibacterial compounds.

While the direct cyclization of **sodium anthranilate** is not a commonly reported high-yield pathway, a robust and well-documented approach involves the reductive cyclization of readily available 2-nitrobenzoate esters. This method provides a reliable entry into the benzisoxazolone core, which can be further functionalized for drug discovery programs.

I. Overview of the Synthetic Strategy

The presented methodology centers on the partial reduction of a nitro group to a hydroxylamine, followed by an intramolecular cyclization to furnish the benzisoxazolone ring system. This transformation is a key step in the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors.^{[1][2]} The starting materials for this

process are typically substituted methyl 2-nitrobenzoates, which are either commercially available or can be synthesized from the corresponding benzoic acids.

Key Advantages of this Approach:

- Efficiency: The protocol can be performed as a one-pot, two-step process.[2]
- Mild Conditions: The reaction conditions are generally mild, enhancing functional group tolerance.[2]
- Good to Excellent Yields: This method has been shown to produce benzisoxazolones in high yields.[2]
- Versatility: The methodology is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring.[1][2]

II. Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 2,1-benzisoxazolones from methyl 2-nitrobenzoate precursors.[1][3]

Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-one from Methyl 2-nitrobenzoate

This protocol describes the partial reduction of the nitro group of methyl 2-nitrobenzoate to a hydroxylamine, which then undergoes base-mediated cyclization.

Materials:

- Methyl 2-nitrobenzoate
- Rhodium on carbon (Rh/C, 5 wt%)
- Hydrazine hydrate
- Methanol (MeOH)
- Sodium methoxide (NaOMe)

- Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of methyl 2-nitrobenzoate (1.0 eq) in methanol, add Rh/C (5 mol %).
- To this suspension, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature. The reaction is exothermic.
- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
- To the filtrate, add a solution of sodium methoxide (1.1 eq) in methanol.
- Stir the mixture at room temperature for 30 minutes to facilitate cyclization.
- Neutralize the reaction mixture with 1N HCl.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

III. Quantitative Data

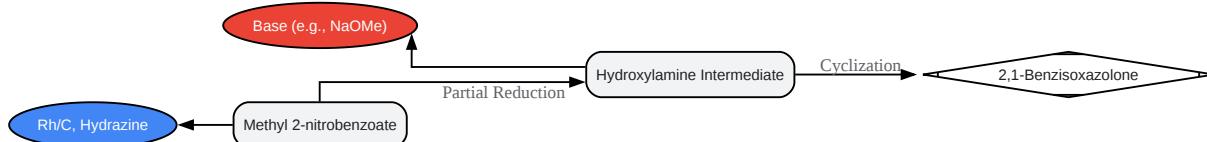
The following table summarizes representative yields for the synthesis of benzisoxazolones using the described methodology.

Starting Material	Product	Yield (%)	Reference
Methyl 2-nitrobenzoate	2,1-Benzisoxazol-3(1H)-one	Good to Excellent	[2]
Substituted methyl 2-nitrobenzoates	Substituted 2,1-benzisoxazol-3(1H)-ones	Varies	[1]

Note: Specific yields are highly dependent on the substrate and reaction scale. The cited literature should be consulted for detailed results.

IV. Workflow and Diagrams

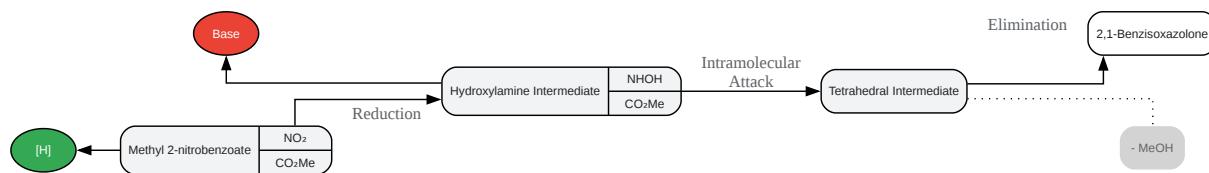
The synthesis of 2,1-benzisoxazolones from methyl 2-nitrobenzoates can be visualized as a two-step process: partial reduction followed by cyclization.



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Caption: Synthetic workflow for 2,1-benzisoxazolone preparation.

The reaction mechanism involves the selective reduction of the nitro group to a hydroxylamine, which then acts as a nucleophile to attack the ester carbonyl, leading to cyclization and elimination of methanol.

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Caption: Simplified reaction mechanism for benzisoxazolone formation.

V. Applications in Drug Development

Benzisoxazolone derivatives are key intermediates for the synthesis of a variety of pharmacologically active molecules. For instance, they are precursors to N-alkylated benzisoxazolones which can be further reduced to 1,3-dihydro-2,1-benzisoxazoles.^[1] This scaffold is of interest due to its presence in natural products with cytotoxic, antifungal, and antimicrobial activities.^[1] Furthermore, the ability to perform palladium-catalyzed cross-coupling reactions on halogenated benzisoxazolone derivatives allows for the introduction of molecular diversity, a crucial aspect of modern drug discovery programs.^{[1][3]} The transformation of 3-aryl-2,1-benzisoxazoles into 2-aminobenzophenones, which are key intermediates in the synthesis of 1,4-benzodiazepines, highlights the synthetic utility of this heterocyclic system.^[4]

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